Isovaline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

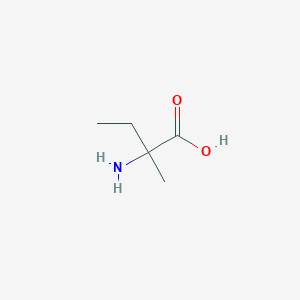

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Extraterrestrial Origin and Distribution of Isovaline

Identification and Characterization in Meteoritic Samples

Isovaline is a five-carbon (C5) amino acid, an isomer of the more common amino acid valine, distinguished by a slight shift in a methyl group's position. wikipedia.org Unlike the 20 protein-building amino acids essential for life on Earth, this compound is not commonly found in terrestrial biology, making it a robust biomarker for extraterrestrial origin. wikipedia.orgastrobiology.comnasa.govusra.edu

The first detection of this compound in a meteorite occurred in the Murchison carbonaceous chondrite, which fell in Australia in 1969. wikipedia.orgastrobiology.comnasa.govscientistlive.com Early analyses of the Murchison meteorite initially suggested that most of its amino acids, including this compound, were racemic, meaning they contained equal proportions of their left-handed (L) and right-handed (D) mirror-image forms. nasa.govmeteorite-times.com However, pioneering research by John Cronin and Sandra Pizzarello in 1997 revealed an enantiomeric excess (ee) of L-isovaline in the Murchison meteorite. astrobiology.comnasa.govscientistlive.commeteorite-times.comhawaii.edu This groundbreaking finding was later independently confirmed by Glavin and Dworkin in 2009 using different analytical techniques. scientistlive.comhawaii.edu Further studies by Glavin and colleagues also reported the first detection of an L-isovaline excess in the Orgueil meteorite, a CI-type carbonaceous chondrite. astrobiology.compnas.orgresearchgate.netuniversetoday.com

The extraterrestrial origin of this compound in meteorites is strongly supported by several lines of evidence that differentiate it from potential terrestrial contamination. As a non-protein amino acid, this compound is exceedingly rare in the terrestrial biosphere and, when present, is predominantly found in its D-configuration in fungal peptides. wikipedia.orgastrobiology.comnasa.govusra.edupnas.org Soil samples collected from the Murchison meteorite fall site, for instance, did not show this compound above a 10 ppb detection limit, further minimizing the likelihood of significant terrestrial contamination. pnas.org

Crucially, analyses of the enantiomeric ratios and isotopic compositions of this compound in meteorites provide compelling evidence for its extraterrestrial nature. This compound is highly resistant to racemization, meaning its D/L ratio should remain largely unchanged since its formation. pnas.org Furthermore, carbon isotopic measurements (δ13C) of both D- and L-isovaline in the Murchison meteorite showed no significant differences, which would be expected if substantial terrestrial contamination of one enantiomer had occurred. nasa.govmeteorite-times.compnas.org Similarly, deuterium (B1214612) (D) enrichment in meteoritic this compound, compared to its terrestrial counterparts, further confirms its extraterrestrial origin. nasa.gov In some cases, such as the Almahata Sitta meteorite, the presence of this compound as a racemic mixture (D/L ~1) also serves as an indicator of its indigenous, extraterrestrial origin, as terrestrial biological contamination typically favors L-enantiomers. researchgate.net

The abundance and enantiomeric composition of this compound vary across different groups of carbonaceous chondrites, providing clues about their parent body histories. Research has shown a general correlation between the L-isovaline excess and the degree of aqueous alteration experienced by the meteorite parent body. astrobiology.comnasa.govusra.eduhawaii.edupnas.orgresearchgate.netuniversetoday.comnasa.govnasa.govhawaii.edu

More aqueously altered meteorites, such as the CM-type Murchison and the CI-type Orgueil, consistently exhibit larger L-enantiomeric excesses of this compound. hawaii.edupnas.orgresearchgate.netnasa.govnasa.govusra.edu The Murchison meteorite has shown an L-enantiomeric excess as high as 18.5 ± 2.6%, which is among the largest reported for any meteorite. astrobiology.comscientistlive.compnas.orgresearchgate.netuniversetoday.comusra.eduresearchgate.net The Orgueil meteorite also displayed a significant L-isovaline excess of 15.2 ± 4.0%. pnas.orgresearchgate.netusra.edu The Aguas Zarcas CM2 meteorite also exhibited L-isovaline excesses of approximately 10-15%. nasa.govmeteorite-times.com

Conversely, more primitive, less altered CR-type meteorites, such as Elephant Moraine (EET) 92042 and Queen Alexandra Range (QUE) 99177, typically show racemic mixtures of this compound, indicating no detectable L-enantiomeric excess. pnas.orgresearchgate.netusra.edu However, some CR2 meteorites like Miller Range (MET) and QUE have shown small but significant L-enantiomeric excesses of approximately 2%. pnas.org

The concentrations of this compound also vary considerably. For example, the CR2 meteorites EET 92042 and Graves Nunataks (GRA) 95229 have been reported to contain high this compound concentrations, ranging from 23,000 to 29,000 ppb. pnas.org In contrast, the Almahata Sitta meteorite showed this compound abundances approximately 1000 times lower than those found in Murchison. researchgate.net

Table 1: L-Isovaline Enantiomeric Excesses in Selected Carbonaceous Chondrites

| Meteorite Type | Meteorite Name | L-Isovaline Enantiomeric Excess (L-ee) | Reference |

| CM | Murchison | 18.5 ± 2.6% | pnas.orgresearchgate.netusra.edu |

| CI | Orgueil | 15.2 ± 4.0% | pnas.orgresearchgate.netusra.edu |

| CM2 | Aguas Zarcas | ~10-15% | nasa.govmeteorite-times.com |

| CR2 | EET 92042 | Racemic (~0%) | pnas.orgresearchgate.netusra.edu |

| CR2 | QUE 99177 | Racemic (~0%) | pnas.orgresearchgate.netusra.edu |

| CR2 | MET | ~2% | pnas.org |

Theories and Mechanisms of Extraterrestrial Formation

The formation of this compound and other amino acids in extraterrestrial environments involves complex chemical pathways occurring in diverse astrophysical settings.

The most widely accepted pathway for the formation of α-amino acids, including this compound, in carbonaceous meteorites is the Strecker-cyanohydrin synthesis. nasa.govpnas.orgresearchgate.netpnas.orgcarnegiescience.edu This reaction sequence is believed to have taken place on asteroid parent bodies during periods of aqueous alteration. It involves the reaction of carbonyl compounds (aldehydes and ketones), hydrogen cyanide (HCN), and ammonia (B1221849) in the presence of water to form aminonitriles, which then hydrolyze to yield the corresponding amino acids. pnas.orgpnas.orgcarnegiescience.edu The detection of α-hydroxy-α-methyl butyric acid, a compound predicted to form from the same precursors via the Strecker mechanism, further supports this synthetic route. pnas.orgresearchgate.net

However, laboratory simulations of the Strecker synthesis typically produce racemic mixtures of α-amino and α-dialkyl amino acids. pnas.orgresearchgate.net This implies that the observed L-enantiomeric excesses in meteoritic this compound likely occurred after its initial formation, during subsequent processes on the meteorite parent body. pnas.orgresearchgate.net

Beyond the Strecker synthesis, other prebiotic synthesis pathways are also considered. Solid-phase radiation-chemical processes in cosmic-ice analogs have been shown to synthesize this compound. nasa.gov Recent research also suggests that photolysis-induced enantiomeric excesses in aminonitrile precursors, such as 5-ethyl-5-methylhydantoin (B102286), could play a role in determining amino acid chirality. astrobiology.comresearchgate.netacs.orgoup.com Specifically, right-handed circularly polarized Lyman-alpha (R-CP-Lyα) radiation has been proposed to induce the formation of L-amino acids at the aminonitrile precursor stage. astrobiology.comacs.org

This compound's extraterrestrial synthesis is linked to various astrochemical environments. A primary location for its formation and subsequent enantiomeric enrichment is within the parent bodies of meteorites, such as asteroids and comets, during periods of aqueous alteration. astrobiology.comnasa.govusra.eduhawaii.edupnas.orgresearchgate.netuniversetoday.comnasa.govnasa.govhawaii.eduusra.eduacs.org The correlation between L-isovaline excess and the degree of aqueous alteration strongly suggests that water-mediated processes on these parent bodies played a crucial role in amplifying initial chiral imbalances. astrobiology.compnas.orgresearchgate.netuniversetoday.com

Before their incorporation into planetesimals, the raw materials for these organic compounds originated in interstellar molecular clouds. These water-rich environments are compatible with the formation of larger molecules like amino acids. frontiersin.org Energetic processing of cosmic ices through photochemistry and radiation chemistry within the interstellar medium is also considered a dominant mechanism for the extraterrestrial synthesis of prebiotic molecules. nasa.govoup.comacs.org This includes low-temperature solid-phase chemistry occurring on interstellar dust grains, where amino acids may form on the surface of clay minerals from simpler molecules like CO2, NH3, and HCN. nasa.govacs.org Dense interstellar regions, characterized by high densities (~10^6 atoms/cm^3) and low radiation fields, are also environments where such chemical processes could occur. nih.gov

Chirality and Enantiomeric Excess of Isovaline in the Context of Astrobiology

Enantiomeric Composition in Meteorites

The analysis of carbonaceous chondrites, a class of meteorites rich in organic compounds, has revealed significant insights into the enantiomeric composition of amino acids, particularly isovaline.

Detection and Quantification of L-Isovaline Excess

Studies have consistently detected and quantified an L-enantiomeric excess of this compound in various carbonaceous meteorites. For instance, the CM meteorite Murchison has shown a substantial L-isovaline excess, with reported values reaching 18.5 ± 2.6% pnas.orgresearchgate.netusra.edunih.gov. The CI meteorite Orgueil also exhibits a similar L-isovaline excess of 15.2 ± 4.0% pnas.orgresearchgate.netusra.edunih.gov. These measurements represent some of the largest enantiomeric excesses reported for any amino acid in meteorites to date pnas.orgresearchgate.netusra.edunih.gov.

Analytical techniques such as liquid chromatography fluorescence detection/time-of-flight mass spectrometry (LC-FD/TOF-MS) coupled with o-phthaldialdehyde/N-acetyl-L-cysteine derivatization have been instrumental in investigating the distribution and enantiomeric composition of C5 amino acids in these meteorites pnas.orgresearchgate.netnih.gov. The extraterrestrial origin of these L-isovaline enrichments has been confirmed by ruling out interference from other C5 amino acid isomers, analytical biases, or terrestrial amino acid contamination pnas.orgresearchgate.netusra.edunih.gov. For example, isotopic analyses (δ13C and δ15N) of this compound in meteorites have shown values significantly different from terrestrial sources, further confirming their extraterrestrial provenance acs.orgmdpi.com. While significant L-excesses are observed in altered CI and CM meteorites, primitive, unaltered CR meteorites like EET 92042 and QUE 99177 show no L-isovaline enrichment, or only small excesses (e.g., ~2% in some CR2 meteorites) pnas.orgresearchgate.netusra.edunih.govpnas.org.

The enantiomeric excess values for this compound in selected meteorites are summarized in the table below:

| Meteorite Type | Meteorite Name | L-Isovaline Enantiomeric Excess (L-ee) | Reference |

| CM | Murchison | 18.5 ± 2.6% | pnas.orgresearchgate.netusra.edu |

| CI | Orgueil | 15.2 ± 4.0% | pnas.orgresearchgate.netusra.edu |

| CR | EET 92042 | 0% (racemic within uncertainty) | pnas.orgresearchgate.netusra.edu |

| CR | QUE 99177 | 0% (racemic within uncertainty) | pnas.orgresearchgate.netusra.edu |

| CR | GRA 95229 | ≈3% | pnas.org |

| CM | LEW 90500 | 3.3% | mdpi.com |

| CM | LON 94102 | Racemic within experimental error | mdpi.com |

| Anomalous | Tagish Lake 5b | 7.0 ± 1.9% | nasa.gov |

| Anomalous | Tagish Lake 11h | 0.0 ± 2.8% | nasa.gov |

Correlation with Aqueous Alteration on Parent Bodies

A significant observation is the correlation between the L-enantiomeric excess of this compound and the degree of aqueous alteration experienced by the meteorite parent bodies pnas.orgresearchgate.netusra.edunih.govacs.orgmdpi.comusra.edufrontiersin.orgscientistlive.commdpi.com. Meteorites that have undergone more extensive aqueous alteration, such as Murchison (CM) and Orgueil (CI), tend to exhibit higher L-isovaline excesses pnas.orgresearchgate.netusra.edunih.govscientistlive.com. Conversely, less altered CR meteorites show little to no L-isovaline enrichment pnas.orgresearchgate.netusra.edunih.gov.

This positive correlation suggests that aqueous alteration processes on the meteorite parent bodies played a crucial role in amplifying a small initial enantiomeric imbalance in this compound pnas.orgresearchgate.netusra.edunih.govfrontiersin.orgscientistlive.com. This finding is inconsistent with ultraviolet circularly polarized light (UV-CPL) being the sole or primary mechanism for generating the large L-isovaline excesses, as such a mechanism would operate in the presolar cloud, prior to parent body alteration pnas.orgresearchgate.netusra.edunih.govnasa.gov. Instead, it points to a scenario where an initial, possibly small, asymmetry was amplified during an extended aqueous alteration phase within the meteorite parent bodies pnas.orgresearchgate.netusra.edunih.govfrontiersin.org.

Racemization Inhibition and Stability of this compound

This compound, an α,α-dialkyl amino acid, is remarkably resistant to racemization compared to α-H amino acids like alanine (B10760859) pnas.orgresearchgate.netcambridge.orgnasa.govresearchgate.netscience.gov. Racemization is the process where an enantiomerically pure compound loses its optical activity by converting into a racemic mixture (equal parts of both enantiomers). The α,α-dialkyl structure of this compound, lacking a hydrogen atom at the α-carbon, makes it highly stable against chemical and thermal racemization under conditions where other amino acids would readily racemize researchgate.netcambridge.orgnasa.govresearchgate.net.

Experimental studies have shown that this compound's L-to-D ratio does not significantly change even after prolonged heating at 150°C, demonstrating its exceptional stability against racemization researchgate.netcambridge.orgnasa.gov. This inherent resistance to racemization is a key factor in why significant L-isovaline enantiomeric excesses have been preserved in meteorites over billions of years, whereas other α-H amino acids found in the same meteorites are often racemic researchgate.netcambridge.orgnasa.gov. While this compound itself is stable, it has been observed to accelerate the racemization of other amino acids, such as L-alanine and L-2-aminobutyric acid, possibly through intermolecular interactions like hydrogen-bonded dimers researchgate.netcambridge.orgscispace.com.

Hypotheses for Homochirality Origin

The presence of L-enantiomeric excesses of amino acids like this compound in meteorites provides crucial clues for understanding the origin of biological homochirality on Earth.

Exogenous Delivery of Chiral Molecules to Early Earth

One prominent hypothesis suggests that the L-biased amino acids found in meteorites, including this compound, were exogenously delivered to early Earth by asteroids and comets pnas.orgusra.edunih.govacs.orgusra.eduscientistlive.commdpi.comcambridge.orgnih.govuci.edu. This delivery could have biased Earth's prebiotic organic inventory with a surplus of left-handed molecules, providing a starting point for the selection of L-amino acids in the nascent biochemical systems pnas.orgusra.edunih.govscientistlive.commdpi.comnih.gov. Meteorites are considered natural samples of extraterrestrial organic chemistry, offering insights into the chemical evolution that occurred in the early solar system before life emerged on Earth usra.edumdpi.comnih.govresearchgate.net. The finding of L-isovaline excesses in a wide variety of carbonaceous chondrites supports the idea that these meteoritic amino acids could have contributed to the origin of homochirality on Earth and potentially elsewhere pnas.orgusra.edu.

Circularly Polarized Light (CPL) as a Symmetry-Breaking Mechanism

Circularly polarized light (CPL) is a leading hypothesis for the initial symmetry breaking that could have led to enantiomeric excesses in interstellar organic molecules acs.orgfrontiersin.orgresearchgate.netnih.govchiralpedia.comresearchgate.netcreation.com. CPL, particularly in star-forming regions, can induce enantiomeric excesses through asymmetric photolysis, where one enantiomer is preferentially destroyed or synthesized acs.orgnih.govchiralpedia.comresearchgate.net. Laboratory experiments have demonstrated that CPL irradiation can produce asymmetric photosynthesis and decomposition of amino acids, leading to an enantiomeric excess acs.org.

However, the role of CPL in generating the observed L-isovaline excesses is complex. While CPL can induce small enantiomeric excesses (e.g., up to 2% in racemic this compound films) frontiersin.orgnih.gov, it is generally thought that CPL alone cannot account for the large L-isovaline excesses (up to 18.5%) observed in meteorites, as achieving such high excesses through photolysis would require the destruction of over 99% of the amino acid usra.eduresearchgate.netrsc.org. Furthermore, this compound has an "inverted" circular dichroism (CD) spectrum compared to α-H amino acids like alanine, meaning it responds differently to CPL acs.orgastrobiology.com.

Recent computational studies propose that the homochirality of amino acids, including this compound, might have been produced at the aminonitrile precursor stage rather than the amino acid stage itself acs.orgastrobiology.com. These studies suggest that aminonitrile precursors, when irradiated with right-handed circularly polarized Lyman-alpha (R-CP-Lyα) emission (a dominant feature in star-forming regions), can form positive enantiomeric excesses, which are then preserved and potentially amplified during subsequent aqueous alteration acs.orgastrobiology.com. This alternative interpretation reconciles the CPL mechanism with the observed high L-isovaline excesses and the correlation with aqueous alteration, suggesting that CPL provides the initial bias, which is then amplified by aqueous processes on the parent bodies frontiersin.orgastrobiology.comastrobiology.com.

Role of Aqueous Alteration in Enantiomeric Amplification

A significant observation in astrobiology is the positive correlation between the enantiomeric excess (ee) of L-isovaline (L-iVal) and the degree of aqueous alteration (AqA) experienced by carbonaceous meteorites. Studies have revealed that aqueously altered carbonaceous chondrites, such as Murchison, Orgueil, SCO 06043, GRO 95577, and Aguas Zarcas, exhibit non-racemic L-isovaline excesses, ranging approximately from 10% to 19% fishersci.dkcenmed.comuni.lu. In stark contrast, more pristine, unaltered carbonaceous chondrites, like EET 92042 and QUE 99177, show no detectable L-isovaline excesses or are racemic within measurement uncertainty fishersci.dkcenmed.com.

This correlation suggests that aqueous processes on the meteorite parent bodies played a crucial role in amplifying initial small enantiomeric imbalances. The resistance of α,α-dialkyl amino acids like this compound to chemical and thermal racemization, even under aqueous or radiogenic conditions, allows for the preservation of these excesses over geological timescales, unlike α-hydrogen amino acids which are prone to racemization fishersci.dkwikipedia.org.

The exact mechanism behind this amplification remains a subject of ongoing research. One prevailing hypothesis posits that an initial, small enantiomeric excess, potentially induced by circularly polarized light (CPL) in star-forming regions, was subsequently amplified by aqueous alteration processes within the meteorite parent bodies fishersci.dkuni.lunih.gov. This interpretation suggests a two-step process: initial chiral induction followed by amplification. An alternative perspective proposes that the CPL event and the aqueous alteration processes occurred in parallel within hydrophilic dust-aggregate clouds in wet pre-solar star-forming regions. This scenario removes the temporal separation between initial enantiomeric formation and parent body aqueous alteration, offering a mechanism for observing high enantiomeric excesses without complete destruction nih.gov.

The abiotic synthesis of amino acids, such as through the Strecker-cyanohydrin synthesis, typically produces racemic mixtures. Therefore, the observed L-isovaline excesses in meteorites strongly imply that an amplification mechanism occurred after the initial formation of these amino acids fishersci.dkcenmed.comuni.lu.

The following table summarizes observed L-isovaline enantiomeric excesses in select carbonaceous meteorites:

| Meteorite Name | Type | L-Isovaline Enantiomeric Excess (ee) | Reference |

| Murchison | CM2 | ~10-19% | fishersci.dkuni.lu |

| Orgueil | CI1 | ~11-19% | fishersci.dkcenmed.com |

| Aguas Zarcas | CM2 | ~10-15% | uni.lu |

| SCO 06043 | CM1 | ~11-19% | fishersci.dk |

| GRO 95577 | CR1 | ~11-19% | fishersci.dk |

| EET 92042 | CR2 | Racemic / No detectable L-excess | cenmed.com |

| QUE 99177 | CR3 | Racemic / No detectable L-excess | cenmed.com |

Crystallization-Induced Enantiomeric Enrichment

Crystallization has been identified as a plausible mechanism for amplifying enantiomeric excesses in the context of meteoritic amino acids. It is suggested that aqueous alteration on parent bodies could have facilitated asymmetric amplification via crystallization, consistent with the preferential enrichment of L-amino acid excesses from conglomerate enantiopure crystals fishersci.dkuni.lu.

The principle of crystallization-induced enantiomeric enrichment relies on the ability of chiral molecules to crystallize preferentially as pure enantiomers (conglomerates) rather than racemic compounds. This phenomenon can lead to a significant increase in the enantiomeric excess of the crystallized material. For instance, studies on other amino acids, such as asparagine, have demonstrated that spontaneous crystallization from racemic mixtures can yield crystals with very high enantiomeric excesses, even up to 100%. This suggests that a racemic mixture of amino acids can undergo effective spontaneous optical resolution through self-crystallization.

While the specific conditions for such processes are critical, the concept is supported by observations in laboratory settings. For example, the enantiomeric excess of aminonitrile precursors, which are intermediates in amino acid synthesis, can be significantly amplified (up to 96% ee) through spontaneous crystallization, a process that could precede amino acid formation. Asymmetric autocatalysis, exemplified by the Soai reaction, also demonstrates how a slight initial enantiomeric excess can be continuously amplified to a high enantiomeric enrichment wikipedia.org. These mechanisms highlight the potential for non-biological processes to generate and amplify chiral imbalances, contributing to the observed L-enantiomeric excesses of this compound in extraterrestrial samples.

Analytical Methodologies for Isovaline Detection and Enantiomeric Analysis

Chromatographic Techniques

Chromatographic methods are the cornerstone of isovaline analysis, offering powerful separation capabilities essential for resolving complex mixtures found in natural samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for the detection and quantification of this compound, particularly in extraterrestrial samples such as meteorites cambridge.orggeologyscience.ruresearchgate.netmdpi.com. For GC-MS analysis, amino acids like this compound typically require derivatization to enhance their volatility and thermal stability cambridge.orggeologyscience.ruresearchgate.net. Common derivatization agents include N-trifluoroacetyl (TFA)-O-methyl esters or N-TFA-isopropyl esters cambridge.orggeologyscience.ruresearchgate.netresearchgate.net.

Chiral capillary columns are essential for separating the enantiomers of this compound. Examples of such columns include Lipodex E and Chirasil-Dex CB cambridge.orggeologyscience.ruresearchgate.net. Baseline separation of this compound enantiomers (e.g., N-TFA-O-methyl esters of D- and L-isovaline) has been successfully achieved, which is critical for accurately determining enantiomeric ratios cambridge.orgresearchgate.net. GC-MS has been instrumental in demonstrating this compound's resistance to thermal racemization, a property that makes it a significant biomarker for extraterrestrial processes cambridge.orgresearchgate.net. The technique has also been explored for the in-situ detection of amino acids on Mars, with derivatization strategies adapted for space experimentation mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity, making it particularly valuable for analyzing trace amounts of this compound in small meteorite samples nasa.govresearchgate.netnih.govpnas.orgnasa.govnasa.gov. LC-MS, including its time-of-flight (ToF-MS) and electrospray ionization quadrupole-quadrupole (ESI-QQ) variants, has been extensively applied to study this compound and its isomers in meteorites like Murchison and Orgueil nasa.govnih.govnasa.govnih.gov.

Pre-column derivatization is often employed to enhance detection sensitivity and facilitate chiral separation. A common method involves reaction with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) to form fluorescent derivatives that can be separated on reversed-phase columns nih.govpnas.orgnasa.govresearchgate.net. While effective, the co-elution of this compound with other C5 amino acids, such as D- and L-3-aminopentanoic acid, under certain chromatographic conditions, has necessitated the development of optimized separation methods nasa.gov. Multi-dimensional LC-MS/MS systems have also been developed for highly sensitive and selective analysis of chiral amino acids, including this compound, in complex matrices researchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) plays a significant role in the detection and enantiomeric analysis of this compound. Various HPLC configurations, including chiral, reversed-phase, and ion-exchange modes, are utilized hitachi-hightech.commdpi.comchromatographytoday.comu-szeged.hu. For chiral analysis, HPLC often involves pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to yield fluorescent derivatives, which are then separated on multi-dimensional HPLC systems hitachi-hightech.com.

HPLC techniques have been successfully applied to determine the enantiomeric composition of this compound in meteorites, revealing significant L-enantiomeric excesses in samples from Murchison and Orgueil nih.govpnas.orgnasa.gov. Chiral stationary phases (CSPs) are increasingly used for the direct separation of free amino acid enantiomers, eliminating the uncertainties associated with derivatization reagents chromatographytoday.com. Examples include the use of reversed-phase columns like Singularity RP18 in the first dimension, followed by enantioselective columns for D- and L-form separation in multi-dimensional systems hitachi-hightech.com.

Separation and Identification of this compound Isomers

The separation and identification of this compound and its isomers (such as valine, norvaline, and 2-aminobutyric acid) are critical due to their structural similarities and the importance of distinguishing non-biological this compound from common proteinogenic amino acids cambridge.orggeologyscience.ruresearchgate.netnasa.govnih.govnasa.govhitachi-hightech.com. Chromatographic techniques, particularly GC-MS and LC-MS/HPLC, are adapted for this purpose.

Derivatization with chiral reagents is a common strategy to convert enantiomers into diastereomers, which can then be separated on achiral or chiral stationary phases cambridge.orggeologyscience.ruresearchgate.netresearchgate.netnih.govnasa.govresearchgate.netresearchgate.nethitachi-hightech.comresearchgate.net. For instance, N-TFA-O-methyl esters are used in GC-MS with chiral columns like Lipodex E to achieve baseline separation of D- and L-isovaline cambridge.orgresearchgate.net. Similarly, OPA/NAC derivatization in LC-MS/HPLC allows for the resolution of this compound enantiomers and their separation from other C5 amino acid isomers nih.govnasa.govresearchgate.net. Achieving baseline separation is paramount for accurate quantification of enantiomeric ratios cambridge.orgresearchgate.netnih.gov.

This compound's structural characteristic, lacking a labile C2-hydrogen, makes it remarkably resistant to racemization compared to other α-H-α-amino acids cambridge.orgresearchgate.netnih.govpnas.orgnasa.gov. This inherent stability means that its measured D/L ratios are considered to reflect primordial conditions, making it a valuable indicator of extraterrestrial amino acid origin and potential prebiotic processes cambridge.orgresearchgate.netnih.govpnas.orgnasa.govnasa.gov.

Table 1: Summary of Chromatographic Techniques for this compound Analysis

| Technique | Key Features | Derivatization (Common) | Chiral Separation | Applications |

| GC-MS | High volatility required, excellent for complex mixtures cambridge.orgmdpi.com. | N-TFA-O-methyl esters, N-TFA-isopropyl esters cambridge.orggeologyscience.ruresearchgate.netresearchgate.net. | Chiral capillary columns (e.g., Lipodex E, Chirasil-Dex CB, Chirasil-Val) cambridge.orggeologyscience.ruresearchgate.net. | Meteoritic amino acid analysis, racemization studies, Martian sample analysis cambridge.orggeologyscience.ruresearchgate.netmdpi.com. |

| LC-MS | High sensitivity, suitable for non-volatile compounds, small sample masses nasa.govnasa.govnasa.gov. | OPA/NAC for fluorescence detection, NBD-F nih.govpnas.orgnasa.govresearchgate.netresearchgate.net. | Achiral columns after chiral derivatization; some direct chiral columns nih.govnasa.govresearchgate.netresearchgate.netresearchgate.net. | Enantiomeric excess determination in meteorites, isomer identification nasa.govresearchgate.netnih.govpnas.orgnasa.gov. |

| HPLC | Versatile, various modes (chiral, RP, IE), fluorescence detection hitachi-hightech.commdpi.comchromatographytoday.comu-szeged.hu. | NBD-F for fluorescent derivatives, OPA/NAC nih.govhitachi-hightech.commdpi.com. | Chiral stationary phases (CSPs) for direct separation; multi-dimensional systems hitachi-hightech.comchromatographytoday.com. | Quantification of enantiomeric excesses, identification of photolysis products nih.govhitachi-hightech.commdpi.comnasa.gov. |

Table 2: L-Isovaline Enantiomeric Excesses in Carbonaceous Meteorites

| Meteorite Sample | L-Isovaline Enantiomeric Excess (L-ee) | D/L Ratio | Analytical Method | Source |

| Murchison (CM) | 18.5 ± 2.6% | 0.69 ± 0.04 | LC-FD/TOF-MS (OPA/NAC deriv.) nih.govpnas.orgnasa.gov | nih.govpnas.orgnasa.gov |

| Orgueil (CI) | 15.2 ± 4.0% | 0.73 ± 0.07 | LC-FD/TOF-MS (OPA/NAC deriv.) nih.govpnas.orgnasa.gov | nih.govpnas.orgnasa.gov |

| QUE 99177 (CR) | Racemic (within uncertainty) | 0.99 ± 0.04 | LC-FD/TOF-MS (OPA/NAC deriv.) nasa.gov | nasa.gov |

| EET 92042 (CR) | Racemic (within uncertainty) | 1.02 ± 0.08 | LC-FD/TOF-MS (OPA/NAC deriv.) nasa.gov | nasa.gov |

Spectroscopic Techniques

Spectroscopic methods provide complementary information to chromatography, offering insights into the molecular structure and state of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the characterization of this compound, particularly in studies concerning its physical state and chemical transformations under various conditions. It has been used to examine ion-irradiated ices containing this compound, allowing for the assessment of amino acid destruction and racemization nasa.govresearchgate.netaspbooks.org.

IR spectroscopy can reveal structural changes, such as the conversion of this compound from a non-ionic to a zwitterionic form upon warming. For instance, variations in IR bands, including the loss of a C=O stretching feature near 1717 cm⁻¹, have been observed as this compound converts to its zwitterionic state around 100 K nasa.govresearchgate.net. This technique provides reproducible molecular fingerprints, aiding in the identification of this compound and its isomers usra.edu. Detailed IR spectra for this compound are available in chemical databases nih.gov.

Prebiotic Chemical Evolution and the Role of Isovaline

Isovaline's Contribution to Chiral Bias in Early Life

A defining characteristic of life on Earth is its homochirality, where biological systems predominantly utilize L-amino acids for protein synthesis and D-sugars for nucleic acids. pnas.orghokudai.ac.jpnih.govastrobiology.comnih.govmdpi.comresearchgate.net In contrast, abiotic synthesis of amino acids typically yields racemic mixtures, meaning an equal proportion of L and D enantiomers. cambridge.orgnih.gov However, a significant finding in astrobiology is the detection of a substantial L-enantiomeric excess (L-ee) of this compound in various carbonaceous meteorites, including Murchison and Orgueil. pnas.orghokudai.ac.jpcambridge.orguniversetoday.comastrobiology.comnih.govastrobiology.compnas.orghawaii.eduusra.eduresearchgate.net

The L-enantiomeric excess of this compound in meteorites can be notable, reaching up to 18.5% in Murchison and 15.2% in Orgueil. pnas.orghokudai.ac.jpresearchgate.net This chiral bias is particularly significant because this compound, as an α,α-dialkyl amino acid, exhibits remarkable resistance to racemization—the process of interconversion between enantiomers that leads to a loss of chiral purity—over billions of years, unlike α-H-α-amino acids such as alanine (B10760859). pnas.orghokudai.ac.jpcambridge.orguniversetoday.comnih.govresearchgate.netastrobiology.com

The origin of this L-ee in meteoritic this compound is hypothesized to involve processes such as asymmetric photolysis by circularly polarized light (CPL) in interstellar space or during aqueous alteration on the meteorite parent bodies. pnas.orghokudai.ac.jpastrobiology.comnih.govastrobiology.compnas.orghawaii.eduresearchgate.netcreation.comresearchgate.netfrontiersin.orgmdpi.com Studies have shown a correlation between the degree of aqueous alteration in meteorite parent bodies and the magnitude of the L-enantiomeric excess of this compound, suggesting that water-rock interactions played a role in amplifying the initial asymmetry. pnas.orghokudai.ac.jpuniversetoday.comastrobiology.comhawaii.eduusra.eduresearchgate.netmdpi.comresearchgate.net The delivery of these enantio-enriched extraterrestrial compounds, including this compound, to the early Earth could have biased the planet's prebiotic organic inventory, potentially influencing the evolution of biological homochirality. pnas.orghokudai.ac.jpcambridge.orgnih.govuniversetoday.comnasa.govnih.govnih.govmdpi.comastrobiology.comhawaii.eduusra.edufrontiersin.orgcambridge.orgmdpi.comcopernicus.org While this compound itself is not a common component of terrestrial proteins, its stability against racemization and observed L-excess in meteorites suggest it could have served as a chiral template or catalyst, transferring its asymmetry to other proteinogenic amino acids or prebiotic molecules. pnas.orgnih.gov

Table 1: Representative L-Enantiomeric Excesses of this compound in Carbonaceous Chondrites

| Meteorite Type | Meteorite Name | L-Enantiomeric Excess (L-ee) | Reference |

| CM2 | Murchison | Up to 18.5% | pnas.orghokudai.ac.jpresearchgate.net |

| CI | Orgueil | 15.2% | pnas.orghokudai.ac.jpresearchgate.net |

Catalytic Roles in Prebiotic Reactions

Despite not being incorporated into biological proteins on Earth, the unique chemical stability of this compound, particularly its resistance to racemization, suggests potential catalytic roles in prebiotic chemical reactions. pnas.orgnih.gov It has been proposed that α-methyl amino acids, such as this compound, could have acted as catalysts to transfer their inherent asymmetry to α-hydrogen protein amino acids or other crucial prebiotic compounds like sugars. pnas.orgnih.gov

Experimental evidence supports this hypothesis, demonstrating that L-isovaline can function as an enantioselective catalyst in prebiotically plausible reactions, such as the aldol (B89426) reaction of glycolaldehyde. copernicus.org These findings lend credence to the idea that non-racemic meteoritic amino acids could have played a role in initiating biological homochirality on Earth. copernicus.org However, the influence of this compound in prebiotic environments is complex; some studies indicate that this compound can accelerate the racemization of other α-H-α-amino acids, such as L-alanine, under simulated early Earth conditions. cambridge.orgcambridge.org This dual effect highlights the intricate interplay of molecular interactions that would have influenced the development and preservation of chiral preferences in the early Earth's chemical landscape. The definition of catalysis in prebiotic chemistry can be broad, encompassing any chemical species that lowers activation energy, even if partially consumed, allowing for the consideration of molecules like this compound in influencing reaction pathways. acs.org

Implications for the Search for Extraterrestrial Life

The discovery of L-enantiomeric excesses in meteoritic this compound carries profound implications for astrobiology and the search for extraterrestrial life. cambridge.orguniversetoday.comnih.govastrobiology.comusra.edufrontiersin.orgcambridge.orgpnas.org If the observed chiral bias towards left-handedness originated in space and was subsequently delivered to Earth, it suggests a potentially universal mechanism for the establishment of homochirality, which could apply to life forms beyond Earth. universetoday.comastrobiology.comusra.edumdpi.com

Conversely, the detection of life elsewhere in the solar system that utilizes D-amino acids would provide compelling evidence for an independent origin of life, distinct from Earth's, and would help rule out the possibility of terrestrial contamination. universetoday.comastrobiology.compnas.org this compound's inherent resistance to racemization makes its enantiomeric composition a robust potential biosignature, capable of preserving information about its origin over vast geological timescales. cambridge.org However, the observed ability of this compound to accelerate the racemization of other amino acids under certain early Earth conditions could complicate the interpretation of homochirality as a definitive biosignature if such conditions were widespread on other celestial bodies. cambridge.orgcambridge.org The presence of non-protein amino acids like α-aminoisobutyric acid and this compound, particularly in racemic mixtures, could indicate an abiotic origin of organic matter, although the possibility of racemization of biotically produced amino acids must also be considered. pnas.org As astrobiological missions continue to advance, understanding the extraterrestrial distribution and chiral properties of amino acids like this compound is critical for accurately interpreting findings in the ongoing search for life beyond Earth. pnas.org

Experimental and Theoretical Approaches to Isovaline Research

Laboratory Simulation of Extraterrestrial Conditions

Laboratory simulations are crucial for investigating the chemical processes that lead to the formation and preservation of organic molecules, including isovaline, in diverse astrophysical environments. These experiments aim to replicate conditions found in interstellar clouds, protoplanetary disks, and meteorite parent bodies, providing insights into the abiotic origins of biomolecules. This compound has been found in meteorites such as Murchison, often exhibiting an L-enantiomeric excess, which motivates these simulation studies mdpi.comnih.govnasa.govpnas.orgpnas.orgnih.govnih.govgeologyscience.ruwikipedia.org.

Cryogenic Experiments

Cryogenic experiments simulate the extremely low temperatures characteristic of interstellar space and molecular clouds. These studies often involve irradiating ice mixtures to observe the formation of complex organic molecules. For instance, experiments conducted at temperatures as low as 10 K to 25 K have shown that amino acids, including this compound and valine, can form through the radiolysis of ice mixtures containing carbon dioxide (CO2) and either isobutylamine (B53898) or sec-butylamine (B1681703) nasa.govnasa.gov. Other studies have demonstrated the formation of glycine (B1666218) and other amino acids when cryogenic water (H2O) ice containing small amounts of methanol (B129727) (CH3OH), ammonia (B1221849) (NH3), and hydrogen cyanide (HCN) is subjected to ultraviolet (UV) irradiation researchgate.net. These findings suggest that amino acids can be synthesized in cold interstellar environments.

Radiation Exposure Studies

Radiation exposure studies investigate the stability and degradation of this compound under conditions mimicking cosmic radiation. Samples of this compound are exposed to various forms of high-energy radiation, such as UV photons, gamma rays, and proton beams mdpi.comnasa.govnih.govnasa.govnih.gov.

Research indicates that the stability of this compound under radiation can vary depending on the type of radiation, temperature, and the presence of other substances. For example, in experiments simulating cosmic radiation with a 0.8 MeV proton beam at 10 K, approximately 1.4 eV molecule−1 was sufficient to destroy half of both this compound and valine samples, showing no significant difference in their radiation stabilities nasa.gov. Aqueous solutions of this compound and its precursor, 5-ethyl-5-methylhydantoin (B102286), have been irradiated with UV and gamma-ray photons. The degree of photolysis of 5-ethyl-5-methylhydantoin was more significant under UV light, while this compound showed greater degradation under gamma-ray irradiation mdpi.com. Photolysis of this compound was observed to produce aspartic acid, serine, glutamic acid, and alanine (B10760859) mdpi.com.

In dry, pure form, this compound showed losses of up to 32.7% after exposure to 4 MGy of gamma radiation at room temperature nasa.gov. Lower temperatures (-50°C to -55°C) were found to reduce amino acid degradation nasa.gov. While radiation can induce racemization (interconversion between D and L enantiomers), the effect is generally modest at radiation doses expected for meteoritic materials nasa.gov.

Table 1: this compound Degradation under Gamma Radiation

| Sample Type | Temperature | Radiation Dose (MGy) | This compound Loss (%) | Source |

| Pure Dry | Room Temp | 4 | 32.7 | nasa.gov |

| Mixed with Silica | -50°C to -55°C | 2 | <10 | nasa.gov |

| Mixed with Silica | Room Temp | 2 | >10 | nasa.gov |

Astrochemical Analog Experiments

Astrochemical analog experiments focus on understanding the formation of complex organic molecules on interstellar dust grains and within icy mantles in dense molecular clouds nih.govastrochem.orgsissa.itmdpi.comacs.org. These simulations often involve condensing interstellar-like gas molecules (e.g., H2O, CH3OH, NH3, CO, CO2) onto a cold substrate and simultaneously irradiating them with energy sources like UV photons or high-energy protons sissa.itmdpi.com. Upon warming, these irradiated ices yield complex organic residues, which are considered analogs of precometary matter and contain amino acids nih.govastrochem.org.

A significant aspect of these experiments is the investigation of the origin of enantiomeric excesses (ee), particularly the L-enantiomeric excess observed in meteoritic this compound. Studies have utilized circularly polarized light (CPL) to explore its role in inducing chiral biases. For instance, asymmetric photolysis experiments on racemic this compound films have shown that CPL can generate enantiomeric excesses of up to 2% nih.govresearchgate.netfrontiersin.org. The chiroptical properties of this compound have been measured in aqueous solutions, mimicking molecules embedded in water-rich interstellar ices, and in the gas phase nih.govresearchgate.net. While CPL can induce small initial biases, the amplification of these biases, leading to the significant L-enantiomeric excesses observed in meteorites like Murchison and Orgueil, is thought to have occurred during extended aqueous alteration phases on meteorite parent bodies nih.govpnas.orgpnas.orgresearchgate.net.

Synthetic Methodologies for this compound

The laboratory synthesis of this compound is undertaken for various reasons, including replicating proposed abiotic formation pathways and developing stereoselective routes for its production.

Abiotic Synthesis Pathways

Abiotic synthesis pathways aim to reproduce the non-biological formation of this compound under conditions thought to exist on early Earth or in extraterrestrial environments. A prominent pathway for the formation of α-amino acids, including this compound, in carbonaceous meteorites is the Strecker synthesis pnas.orgpnas.orgpnas.orgresearchgate.netnasa.gov. This reaction sequence involves the formation of aminonitriles from hydrogen cyanide (HCN), ammonia (NH3), and carbonyl compounds (aldehydes and ketones), followed by hydrolysis to yield the corresponding amino acids pnas.orgpnas.org. The detection of various aldehydes and ketones, such as acetaldehyde, acetone, and 2-butanone, in meteorites like Murchison supports the prevalence of the Strecker mechanism on their parent bodies pnas.orgpnas.org.

Early electric discharge experiments, mimicking primitive Earth conditions, also successfully produced this compound along with other amino acids pnas.orgnih.gov. For example, the action of electric discharges on a mixture of methane, nitrogen, and water with traces of ammonia yielded this compound, among other amino acids found in the Murchison meteorite pnas.orgnih.gov. Studies have also shown that chiral amino acids, including meteoritic this compound, can catalyze the synthesis and specific handedness of chiral sugars under mild aqueous conditions nasa.gov.

Table 2: Key Precursors in Abiotic this compound Synthesis (Strecker Pathway)

| Precursor Type | Examples | Role in Synthesis | Source |

| Carbonyl Compounds | Aldehydes, Ketones (e.g., 2-butanone) | React with HCN and NH3 to form aminonitriles | pnas.orgpnas.org |

| Nitrogen Source | Ammonia (NH3) | Provides nitrogen for the amino group | pnas.orgpnas.org |

| Carbon/Nitrogen Source | Hydrogen Cyanide (HCN) | Essential for forming the carbon skeleton and nitrile group | pnas.orgpnas.org |

| Solvent/Reactant | Water (H2O) | Facilitates hydrolysis of aminonitriles to amino acids | pnas.orgpnas.org |

Stereoselective and Asymmetric Synthesis

Stereoselective and asymmetric synthesis methodologies are employed to produce specific enantiomers of this compound, which is crucial for understanding its chiral properties and potential biological roles. This compound is an α,α-dialkyl amino acid, meaning its α-carbon is bonded to two alkyl groups rather than an alkyl group and a hydrogen, making it resistant to racemization and thus a valuable target for chiral studies nih.govpnas.org.

One approach to the stereoselective synthesis of this compound involves using a methylated glycine chiral template, such as an oxazolidinone derivative, as a chiral inducer renyi.husci-hub.se. A key step in this route is the alkylation of the α-position of the α-methylated glycine template under basic conditions, leading to this compound with high yield and diastereoselectivity (e.g., >99%) renyi.hu.

Chemoenzymatic synthesis also offers a powerful route for asymmetric production. For instance, (R)-isovaline has been synthesized through an amidase-catalyzed desymmetrization of 2-ethyl-2-methylmalonamide, followed by a chemical Hofmann rearrangement uniovi.es. These methods demonstrate the ability to control the stereochemistry of this compound in laboratory settings, providing enantiomerically pure forms for further research.

Isotopic Labeling Techniques

Isotopic labeling techniques are fundamental tools in modern chemical and biological research, offering insights into molecular structure, dynamics, and reaction mechanisms by substituting specific atoms with their stable isotopes. These methods are particularly vital for biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the introduction of isotopes such as Carbon-13 (C), Nitrogen-15 (N), and Deuterium (B1214612) (H or D) into molecules like this compound ckisotopes.com. The strategic incorporation of these isotopes simplifies complex NMR spectra and provides specific probes for detailed structural and dynamic investigations ckisotopes.com.

Various isotopic labeling strategies are employed, including uniform labeling (where all atoms of a certain type are labeled), amino acid-type selective labeling (targeting specific amino acids), site-specific labeling (labeling a particular position within a molecule), and random/fractional labeling ckisotopes.com. For instance, methyl labeling, which involves introducing CH or CHD groups into proteins, is highly effective for studying high-molecular-weight proteins and their complexes isotope.comibs.fr. This is often achieved by supplementing cell culture media with specific amino acids or their α-keto acid precursors isotope.com.

In the context of this compound research, the synthesis of N-labeled D-isovaline has been achieved through enzymatic resolution, with the N-isotope strategically introduced during the Strecker synthesis of its precursor, aminoisovaleronitrile researchgate.net. This demonstrates the direct application of isotopic labeling to this compound for mechanistic studies.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling approaches are indispensable for exploring the intricate details of this compound's behavior at an atomic and molecular level, complementing experimental observations. These methods, including quantum chemical calculations (QCCs) such as Density Functional Theory (DFT) and MP2 computations, are extensively used to investigate the synthesis pathways of amino acids like this compound, with a particular focus on understanding the mechanisms that determine their chirality aps.orgrsc.orgresearchgate.netresearchgate.net. Furthermore, full atomistic molecular dynamics (MD) simulations based on DFT have been employed to model the decomposition of this compound under conditions mimicking asteroidal hydrothermal processing nih.gov. Computational studies also delve into the conformational analysis of L-isovaline, calculating optimized geometrical parameters, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies researchgate.net.

Understanding Reaction Mechanisms

Computational modeling provides critical insights into the reaction mechanisms involving this compound. For example, computational models of L-isovaline external aldimine intermediates have been instrumental in proposing mechanisms for decarboxylation and transamination reactions occurring within the active sites of enzymes such as dialkylglycine decarboxylase (DGD) nih.gov.

Quantum chemical calculations have also been applied to investigate the synthesis pathways of this compound from reactants found in interstellar space, specifically focusing on the enantiodetermining step rsc.orgresearchgate.netnih.gov. Contrary to simpler amino acids like alanine, for this compound, the enantioselection step can occur with the formation of a chiral intermediate even before a chirality center is formally created, or through the folding of a bond angle during functional group migration rsc.org.

Molecular dynamics simulations have further contributed to understanding the decomposition mechanisms of this compound, such as deamination or decarboxylation, under meteoritic conditions nih.gov. These simulations highlight how the unique steric hindrance at the α-carbon of this compound leads to different decomposition pathways compared to glycine nih.gov.

Predicting Chiral Discrimination

Predicting and understanding chiral discrimination is a significant area of research for this compound, given its extraterrestrial origin and proposed role in Earth's homochirality. Computational quantum chemistry calculations have been utilized to determine enantiomeric excesses (ees) for this compound in both isolated and aqueous states, simulating conditions found in stellar environments d-nb.info.

Density Functional Theory (DFT) calculations have been used to compute nuclear magnetic polarizability and shielding tensors for the cationic form of this compound, contributing to the understanding of chiral selection influenced by weak interactions aps.org. Recent computational studies have also explored the ability of chirality-blind substrates, such as graphene nanoribbons, to discriminate between enantiomers arxiv.org. These studies have shown that accounting for nonequilibrium responses can lead to significant differences in the electrical currents of enantiomeric pairs of chiral amino acids, including this compound, with effects amplified by structural fluctuations arxiv.org.

Furthermore, computational solutions have been proposed to explain the observed L-enantiomeric excess (L-ee) of amino acids, including this compound, in meteorites frontiersin.orgfrontiersin.org. One such hypothesis suggests that the L-ee could have been introduced photochemically at the amino-nitrile precursors stage through enantioselective destruction by R-circularly polarized light (R-CPL) irradiation frontiersin.orgfrontiersin.org. Theoretical Circular Dichroism (CD) curves for L-isovaline have also been calculated using DFT methods to further characterize its chiroptical properties researchgate.net.

Future Directions and Unresolved Questions

Further Exploration of Extraterrestrial Samples

The discovery of isovaline with a significant L-enantiomeric excess in carbonaceous chondrites like the Murchison meteorite has been a pivotal finding. wikipedia.orgpnas.org Future investigations will need to expand the analysis to a wider variety of extraterrestrial samples to determine the prevalence and consistency of this enantiomeric excess.

Analysis of Asteroid-Return Samples: Samples returned from asteroids such as Bennu and Ryugu offer a pristine look at the organic inventory of these primitive bodies. reddit.com Initial analyses have identified this compound among other amino acids. reddit.com Future, more detailed studies on these samples will be crucial to quantify the enantiomeric excess of this compound and compare it with meteoritic data, providing insights into the chemical processes occurring on these parent bodies.

Cometary Samples: Comets are also considered significant sources of prebiotic organic molecules for the early Earth. Missions that collect and return cometary material, like the Stardust mission, provide invaluable samples. nasa.gov Future analyses of cometary dust could reveal the presence and chiral state of this compound, helping to build a more complete picture of the organic chemistry of the early solar system.

Diverse Meteorite Classes: While much focus has been on CM and CI carbonaceous chondrites, expanding the detailed analysis of this compound to a broader range of meteorite types is necessary. researchgate.netnih.gov This will help establish whether the conditions leading to L-isovaline enrichment were widespread or confined to specific parent body environments. eurekalert.org For instance, studies have already shown a correlation between the degree of aqueous alteration on the parent body and the magnitude of the L-isovaline excess, a hypothesis that requires more data from different meteorites to be fully tested. researchgate.netnih.gov

Table 1: L-Enantiomeric Excess (L-ee) of this compound in Various Carbonaceous Chondrites

Advanced Analytical Techniques for Trace Analysis

The analysis of this compound in extraterrestrial samples is challenging due to its low abundance and the small amount of sample material available. Developing more sensitive and selective analytical techniques is paramount for future research.

Enhanced Sensitivity: Techniques such as liquid chromatography-time-of-flight mass spectrometry (LC-ToF-MS) coupled with fluorescence detection have proven powerful for identifying amino acids in minute meteorite grains. nasa.govnih.gov Future efforts will focus on integrating capabilities like laser-induced fluorescence (LIF) to further enhance sensitivity, which is critical for analyzing precious samples from missions like Stardust. nasa.gov

Separation of Isomers: A significant analytical challenge is the separation of this compound from its various structural isomers, such as valine. nasa.gov Co-elution of these isomers can lead to inaccurate quantification and misinterpretation of enantiomeric excesses. nasa.gov Future work will require the development of more sophisticated chromatographic methods, potentially using multi-dimensional chromatography, to achieve baseline separation of all C5 amino acid isomers. researchgate.netresearchgate.net

In Situ Analysis: For future planetary missions, developing miniaturized instruments capable of performing on-site analysis is a key goal. Microchip-based amino acid analyzers could provide rapid detection and chiral separation of compounds like this compound directly from drilled samples on Mars or plumes from icy moons. researchgate.net

Elucidating Complex Reaction Networks in Prebiotic Environments

While the Strecker synthesis is a plausible pathway for the formation of this compound and other amino acids in extraterrestrial environments, the complete reaction network remains poorly understood. nih.govpnas.org Key unresolved questions involve understanding the specific precursors and the conditions that lead to the observed abundances and distributions of amino acids.

Computational Modeling: The chemical space of prebiotic chemistry is vast and complex. nih.gov Computational tools and automated reaction network generators can help explore this space in silico. goldschmidt.infonih.gov By modeling reactions under various plausible abiotic conditions, researchers can identify potential pathways to this compound and its precursors, guiding future experimental work. goldschmidt.info

Role of Catalysis: The role of mineral surfaces and other catalysts in the synthesis and stability of this compound is an area requiring further investigation. cambridge.org Experiments have shown that minerals like montmorillonite (B579905) can influence the racemization rates of other amino acids in the presence of this compound. researchgate.netcambridge.org Future studies are planned to explore the influence of different minerals on these reactions. researchgate.net

Alternative Pathways: While the Strecker synthesis is a leading candidate, other formation pathways, such as those involving solid-phase radiation chemistry in cosmic ices, need to be explored. nasa.govharvard.edunasa.gov Laboratory experiments simulating these environments are crucial for determining if they can produce this compound and whether they can induce an enantiomeric excess. nasa.govharvard.edu

Refinement of Homochirality Origin Models

The L-enantiomeric excess of this compound in meteorites provides strong evidence for an extraterrestrial contribution to the origin of biological homochirality. pnas.orgpnas.orgcambridge.org However, the exact mechanisms for the initial symmetry breaking and subsequent amplification are still debated.

Mechanisms of Enantiomeric Enrichment: The amplification of L-isovaline excesses appears to be linked to extended periods of aqueous alteration on meteorite parent bodies. researchgate.netnih.gov However, the initial cause of the asymmetry is unresolved. One hypothesis involves circularly polarized light in star-forming regions, but this explanation has some inconsistencies with the properties of this compound. tsukuba.ac.jp An alternative suggests that aminonitriles, the precursors to amino acids, are the source of the asymmetry. tsukuba.ac.jp Further research is needed to test these and other hypotheses, such as physical processes like crystallization. pnas.org

Transfer of Chirality: this compound is highly resistant to racemization, making it an ideal candidate for transferring its chiral bias to other prebiotic molecules, such as proteinogenic amino acids. pnas.org However, some studies suggest that this compound can also accelerate the racemization of other amino acids under certain conditions, which could have counteracted the development of homochirality. researchgate.netcambridge.org Elucidating the precise role of this compound as a chiral catalyst in prebiotic systems is a critical area for future research.

Applications in Astrobiological Missions

This compound's unique properties make it a compelling target for life detection missions throughout the solar system. Its non-biological origin (in the terrestrial context) and resistance to degradation make it a valuable biomarker.

A Biomarker for Abiotic Processes: The presence of racemic this compound on Mars or other planetary bodies would be a strong indicator of an abiotic origin for organic molecules. researchgate.netnasa.gov This would provide a crucial baseline for distinguishing potential biosignatures from the background of non-biological organic chemistry.

Stability in Harsh Environments: Amino acids are susceptible to degradation by cosmic radiation, particularly in the Martian shallow subsurface. nasa.gov this compound's structural stability may allow it to persist longer than other amino acids in such environments. nasa.gov Understanding its degradation rates under simulated Martian conditions is essential for interpreting data from future rover missions. nasa.govnih.gov

Searching for Life on Icy Moons: The plumes erupting from icy moons like Europa and Enceladus offer a direct window into their subsurface oceans. High-resolution mass spectrometers, such as those planned for future missions, could detect trace amounts of organic compounds, including this compound, in these plumes. nih.gov The detection of this compound would provide critical information about the organic chemistry occurring in these potentially habitable environments.

Q & A

Q. How can researchers address the reproducibility crisis in this compound’s in vivo efficacy studies?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets, detailed protocols (e.g., animal strain, dosing regimen), and statistical code. Use multi-center collaborative trials to reduce site-specific biases and pre-register studies on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.